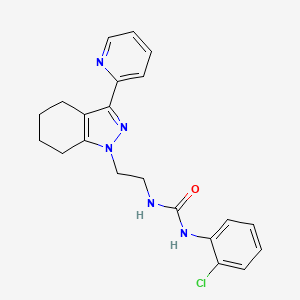

1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Description

This urea-based compound features a 2-chlorophenyl group linked via a urea bridge to a pyridinyl-tetrahydroindazolylethyl moiety. The urea linkage, a hydrogen-bond donor/acceptor, is critical for molecular recognition in medicinal chemistry.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-16-8-2-3-9-17(16)25-21(28)24-13-14-27-19-11-4-1-7-15(19)20(26-27)18-10-5-6-12-23-18/h2-3,5-6,8-10,12H,1,4,7,11,13-14H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIFIWDABXIVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.

- Pyridinyl moiety : Often associated with various biological activities including antimicrobial and anticancer effects.

- Tetrahydroindazole framework : This part of the molecule is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer properties. For example, a related indazole derivative demonstrated potent activity against various cancer cell lines, suggesting that the tetrahydroindazole structure might contribute to similar effects in our compound.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.98 | |

| MCF-7 (Breast Cancer) | 1.05 | |

| HeLa (Cervical Cancer) | 1.28 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and neurodegenerative diseases:

- Monoamine Oxidase (MAO) : Inhibitors of MAO are often explored for their potential in treating depression and neurodegenerative disorders.

- Cholinesterase : Compounds that inhibit cholinesterase may be beneficial in treating Alzheimer’s disease.

In a comparative study, it was found that the compound showed moderate inhibition against MAO A and B with IC50 values around 3 μM, suggesting a potential role in neuroprotective strategies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The urea linkage may facilitate interactions with target proteins involved in cell signaling pathways.

- The chlorophenyl group enhances binding affinity to various receptors or enzymes due to increased lipophilicity.

- The pyridine and indazole structures may play roles in modulating enzyme activity through competitive inhibition.

Case Studies

A notable case study investigated the effects of similar indazole derivatives on tumor growth in vivo. The study reported a significant reduction in tumor size when treated with these compounds compared to controls . This highlights the potential of our compound as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Urea Derivatives Targeting Amyloid Beta

Compound : 1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea ()

- Core Structure : Urea with benzyloxypyridinyl and piperazinyl ethyl groups.

- Key Features : The benzyloxy group increases steric bulk compared to the target compound’s pyridinyl-indazole. Piperazine enhances solubility via basicity.

- Activity : Inhibits amyloid-beta fibrillization (IC₅₀: ~5 µM) and mitigates mitochondrial dysfunction in neuronal models .

- Comparison : Both compounds share urea backbones, but the target’s tetrahydroindazole may improve target affinity due to rigid, planar geometry. The absence of piperazine in the target compound could reduce solubility but increase blood-brain barrier penetration.

Indazolyl Acetamide Derivatives ()

Compound : (S)-N-(1-(3-Bromo-5-(3-hydroxy-3-methylbut-1-ynyl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide

- Core Structure : Acetamide with tetrafluoro-tetrahydroindazole and fluorophenyl groups.

- Key Features : Fluorine atoms enhance metabolic stability; bromopyridinyl enables Suzuki coupling for diversification.

- Activity : Likely targets kinases or proteases, given indazole’s prevalence in kinase inhibitors. Microwave-assisted synthesis (150°C, 20 min) indicates thermal stability .

- Comparison : The target compound’s urea group may offer stronger hydrogen bonding than acetamide, favoring target engagement. However, fluorinated indazoles in this analog confer higher electronegativity and oxidative resistance.

Prothioconazole: A Chlorophenyl-Containing Fungicide ()

Compound : (RS)-2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-1,2,4-triazole-3-thione

- Core Structure : Triazolethione with 2-chlorophenyl and chlorocyclopropyl groups.

- Key Features : The triazolethione group disrupts fungal ergosterol biosynthesis.

- Activity : Broad-spectrum fungicide; EC₅₀ values < 1 ppm for Fusarium spp. .

- Comparison : Shared 2-chlorophenyl group suggests hydrophobic interactions are critical for both compounds. However, the urea vs. triazolethione functional groups dictate divergent targets (enzymes vs. amyloid proteins).

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the indazole-piperidine core via cyclization reactions under reflux conditions (e.g., using ethanol as a solvent at 80°C) .

- Step 2 : Introduction of the 2-chlorophenyl urea moiety via nucleophilic substitution or coupling reactions with isocyanate derivatives .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, urea NH signals at δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 424.15) .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What are the critical physicochemical properties influencing its research applications?

- LogP : Calculated ~3.2 (indicating moderate lipophilicity, suitable for membrane permeability assays) .

- Solubility : Poor aqueous solubility (requires DMSO or ethanol for in vitro studies) .

- Stability : Degrades under strong acidic/basic conditions (monitored via HPLC at pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- In vitro assays : Test derivatives with modified substituents (e.g., replacing pyridinyl with pyrimidinyl) against kinases or GPCRs .

- Molecular docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets (e.g., alignment with PDB: 2JAK) .

- Data analysis : Compare IC values across analogs to identify critical functional groups (e.g., urea linkage essential for activity) .

Q. What methodologies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259367) with in-house results to validate target hypotheses .

Q. How can computational tools optimize its synthetic pathway or predict metabolic fate?

- Reaction design : ICReDD’s quantum chemistry-based algorithms (e.g., GRRM17) predict intermediates and transition states for challenging steps .

- ADME prediction : SwissADME estimates metabolic hotspots (e.g., CYP3A4-mediated oxidation of the indazole ring) .

Q. What experimental strategies assess its stability under physiological conditions?

- Forced degradation studies : Expose to UV light, heat (40°C), or oxidizing agents (HO), then quantify degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and measure remaining compound using UPLC .

Methodological Notes

- Avoid commercial sources : Prioritize PubChem, crystallography databases, and peer-reviewed journals for structural/biological data .

- Data contradiction : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.